molecular formula C22H29FO5 B563859 Dexamethasone-d5 CAS No. 358731-91-6

Dexamethasone-d5

Cat. No. B563859
M. Wt: 397.498
InChI Key: UREBDLICKHMUKA-QEPYKOQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexamethasone-d5 is the deuterium labeled Dexamethasone . Dexamethasone is a corticosteroid (cortisone-like medicine or steroid) that works on the immune system to help relieve swelling, redness, itching, and allergic reactions .


Synthesis Analysis

In 1997, Furukawa and co-workers reported a synthesis of dexamethasone from tigogenin . There are also methods available for the synthesis of DEX conjugates, including carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .


Molecular Structure Analysis

The molecular formula of Dexamethasone-d5 is C22 2H5 H24 F O5 and its molecular weight is 397.49 .


Chemical Reactions Analysis

Dexamethasone has been used as an anti-inflammatory, immunosuppressant, and decongestant, in the prevention of postoperative nausea and vomiting (PONV), and for auto-immune diseases, allergic reactions, and cancer . The thermoanalytical techniques, including thermogravimetry (TG) and differential thermal analysis (DTA), are widely used for rapid and preliminary assessment of interactions .


Physical And Chemical Properties Analysis

The mean dexamethasone concentration of the compounded oral suspensions was equal to 5.07±0.17 mg/mL . No color modifications, precipitate or suspending troubles were observed throughout the storage period and the pH of the oral suspensions decreased slightly, from 4.41±0.01 to 4.20±0.02 .

Scientific Research Applications

  • Treatment of Acute Respiratory Distress Syndrome (ARDS)

    Dexamethasone was studied for its effects on ARDS induced by the H5N1 virus in mice. However, it was found not to improve mortality or alleviate clinical signs, such as weight loss and decreased food intake. It also did not ameliorate hypoxemia and ARDS-associated pathological changes in mice (Xu et al., 2009).

  • Impact on Brain Structure in Prenatal Treatment

    Dexamethasone is used in pregnancies at risk for congenital adrenal hyperplasia (CAH) to prevent virilization in affected female fetuses. A study found that first-trimester prenatal DEX treatment is associated with structural alterations in the adult brain and changes in gene methylation (van’t Westeinde et al., 2020).

  • Gender-Specific Cognitive Effects

    Dexamethasone treatment during the first trimester of fetal life has been shown to have widespread negative effects on cognitive functions, particularly in girls. These findings indicate that early prenatal exposure affects cognitive functions in healthy girls (Wallensteen et al., 2016).

  • Effects on Cellular Proliferation in Ophthalmology

    Dexamethasone stimulates cell proliferation in immortalized trabecular meshwork cell lines. This study suggested that its increased proliferation effect is mediated by the Ras/MEK/ERK pathway (Jeon et al., 2003).

  • Variable Effects on Mesenchymal Stromal Cells

    Dexamethasone has diverse effects on mesenchymal stromal cells (MSC) proliferation and apoptosis. A low dose of Dex favors MSC expansion in vitro and protects against apoptosis (Wang et al., 2012).

  • Induction of Chemotherapy Resistance

    Dexamethasone has been shown to induce resistance to docetaxel and cisplatin in triple-negative breast cancer cells. It up-regulates pro-survival transcription factor KLF5 expression dependent on the glucocorticoid receptor (GR) (Li et al., 2016).

  • Effects on Neonatal Hippocampal Synaptic Function

    Dexamethasone, used in treating chronic lung disease in premature infants, has implications for long-term neurodevelopmental outcomes, particularly affecting the hippocampus (Lin et al., 2006).

  • Teratogenic Effects during Embryogenesis

    Dexamethasone treatment during embryogenesis disrupts cranial neural crest development, causing defective cranial bone development (Cheng et al., 2017).

Safety And Hazards

Dexamethasone is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It can weaken your immune system, making it easier for you to get an infection or worsening an infection you already have or have recently had .

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D2,9D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREBDLICKHMUKA-QEPYKOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747583
Record name (11beta,16alpha)-9-Fluoro-11,17,21-trihydroxy-16-methyl(4,6,6,21,21-~2~H_5_)pregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexamethasone-d5

CAS RN

358731-91-6
Record name (11beta,16alpha)-9-Fluoro-11,17,21-trihydroxy-16-methyl(4,6,6,21,21-~2~H_5_)pregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
23
Citations
MK Matta, S Narayanasamy, CD Thomas, L Xu… - Analytical …, 2018 - pubs.rsc.org
… Dexamethasone-d5 (DEX-d5) was used as an internal standard. Protein precipitation was used to extract the drug from ocular tissue homogenates, biofluids and plasma. …
Number of citations: 8 pubs.rsc.org
S Horkovics-Kovats, I Ulč, L Vít, B Němec… - European Journal of …, 2018 - Elsevier
… Dexamethasone was used as internal standard for UDCA and GUDCA and dexamethasone-d5 … of each analyte and hence both dexamethasone and dexamethasone-d5 were used. …
Number of citations: 7 www.sciencedirect.com
MS Ferreira, CR Marquez, DA Dos Santos, JJ Gabbai… - Bioanalysis, 2018 - Future Science
… Chemical structures of dexamethasone and dexamethasone-d5. … Representative multiple reaction monitoring chromatograms for dexamethasone and dexamethasone-d5. …
Number of citations: 8 www.future-science.com
N Vogg, M Kurlbaum, T Deutschbein, B Gräsl… - Clinical …, 2021 - academic.oup.com
… or unknown patient sample) were mixed for 30 s with 200 µL precipitation reagent [(methanol: acetonitrile (1:1) containing deuterated internal standards at 30 ng/mL dexamethasone-d5 …
Number of citations: 22 academic.oup.com
AK Rimpelä, S Reunanen, M Hagström… - Molecular …, 2018 - ACS Publications
… D3, fluconazole D4, dexamethasone D5, cephalexin D5, and methotrexate D3 were tested as internal standards, but, in the final results, dexamethasone D5 and cephalexin D5 were left …
Number of citations: 19 pubs.acs.org
M Kroiss - pdfs.semanticscholar.org
… or unknown patient sample) were mixed for 30 s with 200μL precipitation reagent [(methanol: acetonitrile (1:1) containing deuterated internal standards at 30ng/mL dexamethasone-d5 …
Number of citations: 2 pdfs.semanticscholar.org
T Meng, L Kosmider, G Chai, AAM Raynold… - … of Chromatography B, 2021 - Elsevier
The complexity of Tobradex® ointment formulation (dexamethasone 0.1 wt% and tobramycin 0.3 wt%) and the high cost of pharmacokinetic (PK) studies in human aqueous humor may …
Number of citations: 5 www.sciencedirect.com
E Crouzet, T Garcin, AS Gauthier, Z He… - British Journal of …, 2018 - bjo.bmj.com
… fluid samples with addition of 50 µL of dexamethasone-D5 (LGC Standards, Molsheim, France) … Dexamethasone and dexamethasone-D5 were detected in positive mode at m/z 393.20>…
Number of citations: 5 bjo.bmj.com
EH Joh, JJ Jeong, DH Kim - Archives of Pharmacal Research, 2014 - Springer
The rhizome of Codonopsis lanceolata (family Campanulaceae), which contains lancemaside A as a main constituent, is frequently used in the traditional Chinese medicine for the …
Number of citations: 28 link.springer.com
A Balla, M Ruponen, A Valtari, E Toropainen… - European Journal of …, 2022 - Elsevier
Rapid precorneal loss of topically applied eye drops limits ocular drug absorption. Controlling release and precorneal residence properties of topical formulations may improve ocular …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.